Antifungal Potency of 4H-Naphtho[2,3-d]imidazole Derivatives vs. Commercial Fungicide Azoxystrobin
Derivatives based on the 4-aryl-1H-naphtho[2,3-d]imidazole scaffold exhibit substantially higher antifungal activity than the commercial fungicide azoxystrobin. Compound A17 achieved an average EC50 of 11.9 μM across nine phytopathogenic fungi, which is an 8.5-fold improvement over azoxystrobin's EC50 of 101 μM [1]. Furthermore, A17 provided complete control of Colletotrichum gloeosporioides infection in apples at a concentration of 37.5 μM over 9 days [1].
| Evidence Dimension | Antifungal activity (average EC50 against nine fungi) |
|---|---|
| Target Compound Data | 11.9 μM (derivative A17) |
| Comparator Or Baseline | Azoxystrobin (101 μM) |
| Quantified Difference | 8.5-fold lower EC50 (higher potency) |
| Conditions | In vitro antifungal assay against nine phytopathogenic fungi, including Colletotrichum gloeosporioides |
Why This Matters
This demonstrates that the 4H-naphtho[2,3-d]imidazole core can yield derivatives with significantly superior antifungal potency compared to a widely used commercial fungicide, making it a high-value scaffold for agrochemical development.
- [1] Chen, D., Wang, Y., Wu, Y., et al. Design, Synthesis, and Bioactivity of 4-Aryl-1H-naphtho[2,3-d]imidazole Derivatives as Potential Fungicides against Phytopathogenic Fungi. J. Agric. Food Chem. 2015; 63(44): 9765-9774. View Source
